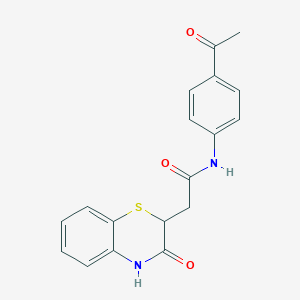

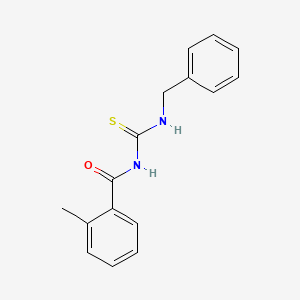

N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

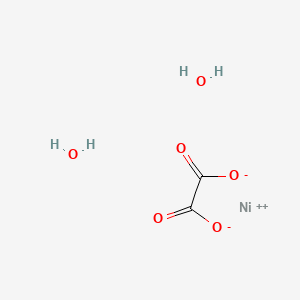

N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, commonly known as 'ATB-346', is a novel compound synthesized to treat inflammatory pain and inflammation. This compound is a derivative of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat arthritis and other inflammatory conditions. ATB-346 has been developed to address the limitations associated with NSAIDs, including gastrointestinal toxicity and cardiovascular risks.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Applications

Pharmacokinetics of Intravenous Paracetamol in Elderly Patients :This study aimed to understand the pharmacokinetics of intravenous paracetamol (acetaminophen), a compound with a somewhat similar mechanism of action in terms of being an analgesic and antipyretic, in elderly patients. The study found age and sex significantly affect the pharmacokinetics of paracetamol, indicating the importance of considering these factors in dosing regimens for achieving effective therapeutic outcomes without reaching toxic plasma concentrations (Liukas et al., 2011).

Effects of Paracetamol on NOS, COX, and CYP Activity and on Oxidative Stress :This research explored the interactions between paracetamol and various enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), which are central to the drug's metabolism and its potential to produce reactive oxygen species (ROS). Understanding these interactions is crucial for assessing the safety profile of therapeutic agents and their implications on oxidative stress and liver function (Trettin et al., 2014).

Safety and Efficacy in Therapeutic Use

Intravenous N-acetylcysteine in Early Stage Non-Acetaminophen Acute Liver Failure :N-acetylcysteine (NAC), commonly used for acetaminophen overdose, has been explored for its potential benefits in patients with non-acetaminophen-related acute liver failure. This study underscores the importance of exploring existing drugs for new therapeutic applications, especially in critical care settings, where rapid intervention can significantly impact patient outcomes (Lee et al., 2009).

Bioavailability and Metabolism :Understanding the bioavailability and metabolism of therapeutic compounds is crucial for optimizing dosing strategies and minimizing adverse effects. Studies like those on the bioavailability of repeated oral administration of dual inhibitors of angiotensin-converting enzyme and neutral endopeptidase offer insights into drug absorption, distribution, metabolism, and excretion, which are applicable to a broad range of pharmaceutical compounds (Rousso et al., 2000).

Mecanismo De Acción

Target of Action

It’s known that zinc plays an essential role in many enzymes and is important in protein synthesis and cell division . It’s also associated with neuronal damage related to traumatic brain injury, stroke, and seizures .

Mode of Action

Zinc, in general, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established .

Biochemical Pathways

Zinc is known to be involved in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . An imbalance of zinc is associated with neuronal damage .

Pharmacokinetics

A study on the pharmacokinetics of orally administered zinc in humans showed that zinc exhibits a regular recycling in the digestive tract . The first cycle occurred after 1.4 hours, exhibiting a mean reabsorption of 70% of the administered dose .

Result of Action

Zinc deficiency is associated with several human diseases , and zinc supplements have beneficial effects on human health .

Action Environment

It’s known that the body’s response to zinc and other drugs can be influenced by various factors, including diet, age, sex, exercise, and overall health status .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11(21)12-6-8-13(9-7-12)19-17(22)10-16-18(23)20-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYINBJDIYSFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2838892.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)

![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)